4-Methyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality 4-Methyl-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

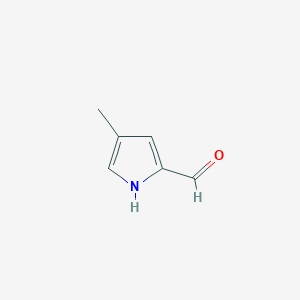

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556111 | |

| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24014-19-5 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methyl-1H-pyrrole-2-carbaldehyde (CAS: 24014-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. This document consolidates its physicochemical properties, outlines a probable synthetic route with detailed experimental protocols, and discusses its potential biological significance based on the activities of related compounds.

Core Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties for 4-Methyl-1H-pyrrole-2-carbaldehyde is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 24014-19-5 | N/A |

| Molecular Formula | C₆H₇NO | N/A |

| Molecular Weight | 109.13 g/mol | N/A |

| Melting Point | 49-50 °C | [1] |

| Boiling Point | 226.1 ± 20.0 °C (Predicted) | [1] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

| Physical Form | Solid or liquid | [2] |

| Purity | Typically available at 97% | [2][3] |

Synthesis and Experimental Protocols

The synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde is not explicitly detailed in publicly available literature. However, a probable and efficient two-step synthetic pathway can be inferred from established organic chemistry principles and patent literature. This process involves the Vilsmeier-Haack formylation of a suitable pyrrole precursor followed by a Friedel-Crafts alkylation. A likely synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocol: Synthesis of 1H-Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is adapted from a standard procedure for the formylation of pyrrole.

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane

-

Sodium acetate trihydrate

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place N,N-Dimethylformamide.

-

Cool the flask in an ice bath and add phosphorus oxychloride dropwise while maintaining the internal temperature between 10-20 °C.

-

Remove the ice bath and stir the mixture for 15 minutes.

-

Re-cool the mixture in an ice bath and add 1,2-dichloroethane.

-

Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole in 1,2-dichloroethane dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ether.

-

Combine the organic extracts and wash with a saturated aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from boiling petroleum ether.

Experimental Protocol: Alkylation of 1H-Pyrrole-2-carbaldehyde

This generalized protocol is based on the principles of Friedel-Crafts alkylation of pyrrole derivatives.

Materials:

-

1H-Pyrrole-2-carbaldehyde

-

Methylating agent (e.g., methyl iodide)

-

Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

-

In a dry flask under an inert atmosphere, suspend the Lewis acid catalyst in the anhydrous solvent.

-

Add 1H-Pyrrole-2-carbaldehyde to the suspension.

-

Cool the mixture in an ice bath.

-

Add the methylating agent dropwise to the cooled mixture.

-

The reaction can be stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-water.

-

The product is then extracted with a suitable organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological studies on 4-Methyl-1H-pyrrole-2-carbaldehyde are not extensively reported in the available literature, the broader class of pyrrole-2-carboxaldehyde derivatives has demonstrated a wide array of significant biological activities. These compounds are recognized as important pharmacophores in drug discovery.

The known biological activities of pyrrole-containing compounds suggest that 4-Methyl-1H-pyrrole-2-carbaldehyde could be a valuable scaffold for the development of novel therapeutic agents.

Caption: Potential areas of biological investigation for 4-Methyl-1H-pyrrole-2-carbaldehyde.

Generic Workflow for Biological Screening

For researchers interested in investigating the biological potential of 4-Methyl-1H-pyrrole-2-carbaldehyde, a general screening workflow is proposed.

Caption: A generalized workflow for the biological screening of the title compound.

Conclusion

4-Methyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide provides essential data and detailed protocols to facilitate its use in a research and development setting. While specific biological data for this compound is limited, the known activities of related pyrrole-2-carboxaldehydes strongly suggest that it is a promising candidate for further investigation in various therapeutic areas. The provided synthetic and screening workflows offer a foundational framework for initiating such studies.

References

"physicochemical properties of 4-Methyl-1H-pyrrole-2-carbaldehyde"

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Methyl-1H-pyrrole-2-carbaldehyde. This compound is a member of the pyrrole family, a class of heterocyclic compounds that are key structures in many natural and synthetic bioactive molecules.[1] Pyrrole-2-carboxaldehyde derivatives, in general, have been isolated from various natural sources, including fungi and plants, and are known to exhibit a range of physiological activities.[2]

Physicochemical Properties

The fundamental physicochemical properties of 4-Methyl-1H-pyrrole-2-carbaldehyde are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, which is essential for applications in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [3] |

| Molecular Weight | 109.13 g/mol | Calculated |

| IUPAC Name | 4-methyl-1H-pyrrole-2-carbaldehyde | |

| CAS Number | 24014-19-5 | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 226.1 ± 20.0 °C (Predicted) | [3] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.50 ± 0.50 (Predicted) | [3] |

| InChI Key | GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) in a dark place.[3] |

Synthesis and Characterization Workflow

The synthesis of substituted pyrrole-2-carbaldehydes can be approached through various methods. A common strategy involves the formylation of a pre-substituted pyrrole, or the substitution of a pyrrole-2-carbaldehyde core. The Vilsmeier-Haack reaction is a frequently employed method for introducing a formyl group onto a pyrrole ring.[4][5] Alternatively, Friedel-Crafts alkylation can be used to introduce substituents onto the pyrrole-2-carbaldehyde scaffold.[4] A general workflow for the synthesis and subsequent characterization is depicted below.

Caption: General workflow for the synthesis and characterization of pyrrole derivatives.

Experimental Protocols

General Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic rings, such as pyrroles.[4]

Materials:

-

3-Methylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., Dichloromethane)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The Vilsmeier reagent is prepared by slowly adding POCl₃ to ice-cold DMF.

-

A solution of 3-Methylpyrrole in a suitable solvent is then added dropwise to the Vilsmeier reagent at low temperature.

-

The reaction mixture is stirred at room temperature or heated as necessary to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by pouring it onto ice and neutralizing with a base, such as sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-Methyl-1H-pyrrole-2-carbaldehyde.

Characterization Protocols

Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by NMR spectroscopy to confirm the chemical structure by observing the chemical shifts, integration, and coupling constants of the protons and carbons.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H, C-H, and the characteristic C=O stretch of the aldehyde.[6]

Logical Pathway for Synthesis

The synthesis of 4-substituted pyrrole-2-carbaldehydes can be achieved through two primary logical pathways: either by formylating an already 3-substituted pyrrole or by introducing a substituent at the 4-position of a pre-existing pyrrole-2-carbaldehyde. The choice of pathway depends on the availability of starting materials and the desired selectivity.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-METHYL-1H-PYRROLE-2-CARBALDEHYDE CAS#: 24014-19-5 [amp.chemicalbook.com]

- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 5. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-METHYL-1H-PYRROLE-2-CARBALDEHYDE(24014-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 4-Methyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block. It details the compound's chemical properties, established synthesis protocols, and its significance as an intermediate in the development of novel therapeutic agents.

Compound Identification and Properties

4-Methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring a methyl group at the 4-position and a formyl group at the 2-position of the pyrrole ring. Its structure makes it a valuable precursor for more complex molecular architectures, particularly in medicinal chemistry.[1][2]

IUPAC Name: 4-methyl-1H-pyrrole-2-carbaldehyde

Synonyms: 4-Methylpyrrole-2-carboxaldehyde, 1H-Pyrrole-2-carboxaldehyde, 4-methyl-[3]

CAS Number: 24014-19-5[3]

The key quantitative properties of 4-Methyl-1H-pyrrole-2-carbaldehyde are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 49-50 °C | [3] |

| Boiling Point | 226.1 ± 20.0 °C (Predicted) | [3] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 15.50 ± 0.50 (Predicted) | [3] |

| Storage Temperature | 2–8 °C, under inert gas | [3] |

Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde

The synthesis of substituted pyrrole-2-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a preferred and classical method.[1][4] This reaction facilitates the formylation of electron-rich heterocycles like pyrrole.

This protocol is adapted from the general procedure for the synthesis of pyrrole-2-carboxaldehyde.[4] The starting material would be 3-methylpyrrole to yield the 4-methyl substituted product.

Materials:

-

3-Methylpyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1.1 moles of DMF. Cool the flask in an ice bath. While maintaining the internal temperature at 10–20°C, add 1.1 moles of POCl₃ dropwise over 15 minutes. Remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Pyrrole: Cool the mixture again in an ice bath and add 250 ml of ethylene dichloride. Once the temperature is below 5°C, add a solution of 1.0 mole of freshly distilled 3-methylpyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

-

Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Hydrolysis and Work-up: Cool the mixture to 25–30°C. Cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 liter of water. Reflux the mixture again for 15 minutes with vigorous stirring.

-

Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.

-

Purification: Combine the organic extracts (ethylene dichloride and ether) and wash them with saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude 4-Methyl-1H-pyrrole-2-carbaldehyde by recrystallization from boiling petroleum ether to obtain a pure crystalline solid.

The following diagram illustrates the key steps in the Vilsmeier-Haack synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Applications in Drug Development and Medicinal Chemistry

Pyrrole-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anticancer and antimicrobial properties.[2][5] Substituted pyrrole-2-carbaldehydes, such as the 4-methyl derivative, are not typically therapeutic agents themselves but serve as crucial intermediates for the synthesis of more complex, biologically active molecules.[1]

These intermediates are valuable for several reasons:

-

Scaffold for Bioactive Molecules: The pyrrole ring is a common scaffold in many natural products and synthetic drugs.

-

Porphyrin Synthesis: They can be used to synthesize various dipyrroles and tripyrroles, which are precursors for porphyrins.[1] Porphyrin derivatives have applications in photodynamic therapy.

-

Versatile Functional Group: The aldehyde group is highly reactive and can be readily transformed into other functional groups, allowing for extensive derivatization and the generation of compound libraries for screening.

While 4-Methyl-1H-pyrrole-2-carbaldehyde itself does not have a defined role in a specific signaling pathway, the derivatives synthesized from it can be designed to target various cellular processes. For instance, many pyrrole-based anticancer agents function by interfering with critical pathways necessary for tumor growth and survival.[5]

The diagram below conceptualizes how a drug candidate derived from a pyrrole-carbaldehyde intermediate might interact with a generic cancer cell signaling pathway.

Caption: A pyrrole intermediate is used to create a drug that inhibits cancer signaling.

This technical guide provides a foundational understanding of 4-Methyl-1H-pyrrole-2-carbaldehyde, emphasizing its synthesis and its role as a versatile building block for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

- 1. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 2. scitechnol.com [scitechnol.com]

- 3. 4-METHYL-1H-PYRROLE-2-CARBALDEHYDE CAS#: 24014-19-5 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. biosynce.com [biosynce.com]

Spectral and Methodological Profile of 4-Methyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde belonging to the pyrrole class of organic compounds. Pyrrole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1][2] This technical guide provides a comprehensive overview of the available spectral data for 4-Methyl-1H-pyrrole-2-carbaldehyde and detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, the methyl protons, and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear significantly downfield.

Table 1: Predicted NMR Spectral Data for 4-Methyl-1H-pyrrole-2-carbaldehyde

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| CHO | ~9.5 | ~179 |

| H-3 | ~6.8 | ~120 |

| H-5 | ~7.0 | ~125 |

| CH₃ | ~2.2 | ~14 |

| C-2 | - | ~132 |

| C-4 | - | ~130 |

| C-5 | - | ~125 |

| NH | ~9.0 (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar pyrrole derivatives and are for reference only. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

Table 2: Characteristic IR Absorption Bands for 4-Methyl-1H-pyrrole-2-carbaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3400-3200 | Medium, Broad |

| C-H (aromatic) | Stretch | 3150-3050 | Medium |

| C-H (aliphatic) | Stretch | 2950-2850 | Medium |

| C=O (aldehyde) | Stretch | 1680-1660 | Strong |

| C=C (pyrrole ring) | Stretch | 1550-1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Methyl-1H-pyrrole-2-carbaldehyde (C₆H₇NO), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (109.13 g/mol ). A comparison with the mass spectrum of the isomeric compound 5-Methyl-1H-pyrrole-2-carboxaldehyde from the NIST WebBook can provide insights into potential fragmentation patterns.[5]

Table 3: Predicted Mass Spectrometry Data for 4-Methyl-1H-pyrrole-2-carbaldehyde

| m/z | Relative Intensity (%) | Possible Fragment |

| 109 | High | [M]⁺ |

| 108 | High | [M-H]⁺ |

| 80 | Medium | [M-CHO]⁺ |

| 53 | Medium | [C₄H₅]⁺ |

Experimental Protocols

Synthesis: Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction introduces a formyl group onto an activated aromatic ring, such as pyrrole. The following is a detailed protocol adapted for the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde from 3-methylpyrrole.

Materials and Reagents:

-

3-Methylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Sodium acetate trihydrate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0-5 °C and add anhydrous DCM or DCE.

-

Dissolve 3-methylpyrrole (1 equivalent) in anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent solution over 30-60 minutes, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and then pour it slowly into a vigorously stirred mixture of ice and a solution of sodium acetate trihydrate (4-5 equivalents) in water.

-

Stir the mixture for 30 minutes, then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Methyl-1H-pyrrole-2-carbaldehyde.

Spectroscopic Analysis Protocols

NMR Sample Preparation:

-

Dissolve 5-10 mg of purified 4-Methyl-1H-pyrrole-2-carbaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

FTIR Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry Sample Preparation (Electron Ionization - EI):

-

For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

For GC-MS analysis, prepare a dilute solution of the sample in a suitable solvent compatible with the GC column.

-

Ensure the sample is free of non-volatile impurities.

Biological Signaling and Applications

While the specific biological activity and signaling pathways of 4-Methyl-1H-pyrrole-2-carbaldehyde have not been extensively studied, the broader class of pyrrole-2-carbaldehydes has been shown to possess various physiological activities. Some derivatives have demonstrated neuroprotective effects.[6] Given the prevalence of the pyrrole scaffold in bioactive molecules, it is plausible that 4-Methyl-1H-pyrrole-2-carbaldehyde could serve as a precursor or intermediate in the synthesis of compounds with therapeutic potential.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. A hypothetical pathway could involve its interaction with cellular signaling cascades implicated in inflammation or oxidative stress, common targets for many bioactive heterocyclic compounds.

Conclusion

This technical guide has summarized the predicted spectral data and provided detailed experimental protocols for the synthesis and analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde. While specific experimental data and biological activity studies for this particular compound are limited in the public domain, the information provided serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyrrole derivatives. Further investigation into its biological properties is warranted to explore its full therapeutic potential.

References

- 1. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such data, and the synthesis of the title compound. The information herein is intended to support researchers in the identification, characterization, and utilization of this heterocyclic aldehyde in synthetic chemistry and drug development.

Predicted 1H NMR Spectral Data

Due to the limited availability of a publicly accessible, fully characterized 1H NMR spectrum for 4-Methyl-1H-pyrrole-2-carbaldehyde, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values. These predictions are based on the analysis of structurally similar pyrrole derivatives and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~10.0 - 11.5 | br s | - | 1H |

| H5 | ~6.8 - 7.0 | m | ~1.5 | 1H |

| H3 | ~6.6 - 6.8 | d | ~1.5 | 1H |

| CHO | ~9.4 - 9.6 | s | - | 1H |

| CH3 | ~2.1 - 2.3 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.

Structural and Spectroscopic Rationale

The chemical shifts of the protons in 4-Methyl-1H-pyrrole-2-carbaldehyde are influenced by the electronic environment within the molecule. The electron-withdrawing nature of the aldehyde group at the C2 position deshields the adjacent proton (H3) and the proton at the C5 position, causing them to resonate at a lower field. The methyl group at the C4 position is electron-donating, which has a minor shielding effect on the nearby protons. The N-H proton is typically broad and appears at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The aldehyde proton is also significantly deshielded and appears as a singlet.

The coupling between the pyrrolic protons H3 and H5 is expected to be small, on the order of 1.5 Hz, which is a characteristic long-range coupling in pyrrole rings. The methyl and aldehyde protons are expected to appear as singlets as they do not have any adjacent protons to couple with.

Experimental Protocols

Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde

A common method for the synthesis of substituted pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. The following is a general procedure adapted from literature for the synthesis of the title compound.

Materials:

-

3-Methylpyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool it in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Dissolve 3-Methylpyrrole (1 equivalent) in anhydrous DCM or DCE.

-

Add the solution of 3-Methylpyrrole dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Methyl-1H-pyrrole-2-carbaldehyde.

1H NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Dissolve approximately 5-10 mg of purified 4-Methyl-1H-pyrrole-2-carbaldehyde in about 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Determine the chemical shifts (δ) in parts per million (ppm) relative to the TMS signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz).

Mandatory Visualizations

Caption: Molecular structure of 4-Methyl-1H-pyrrole-2-carbaldehyde with labeled atoms.

Caption: Experimental workflow for the synthesis and 1H NMR analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde.

In-Depth Technical Guide: ¹³C NMR Analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde. Due to the limited availability of direct experimental spectral data for this specific compound in public databases, this guide utilizes well-established principles of ¹³C NMR spectroscopy and substituent chemical shift (SCS) effects to present a highly accurate predicted spectrum. This approach is a powerful tool in the structural elucidation of novel or uncharacterized pyrrole derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Predicted ¹³C NMR Data

The chemical shifts for the carbon atoms of 4-Methyl-1H-pyrrole-2-carbaldehyde have been predicted based on the known ¹³C NMR data for pyrrole and the established substituent chemical shifts for methyl and carbaldehyde groups on the pyrrole ring.[1] The analysis suggests the following assignments:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 131.6 |

| C3 | 118.2 |

| C4 | 121.5 |

| C5 | 126.8 |

| CHO | 179.1 |

| CH₃ | 13.0 |

Disclaimer: These are predicted values and may vary slightly from experimental results.

Experimental Protocol for ¹³C NMR Spectroscopy of Pyrrole Derivatives

To obtain a high-quality ¹³C NMR spectrum for 4-Methyl-1H-pyrrole-2-carbaldehyde or similar compounds, the following experimental protocol is recommended.[1]

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent: Select a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for pyrrole derivatives. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended to ensure a good signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

Filtration: After dissolving the sample, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or higher field spectrometer:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard ¹³C observe with proton decoupling | To acquire a simple spectrum with singlets for each carbon. |

| Spectral Width | 0 - 220 ppm | To cover the full range of expected carbon chemical shifts. |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | The duration of data collection for the free induction decay (FID). |

| Relaxation Delay (D1) | 2.0 - 5.0 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons. |

| Pulse Angle | 30-45° | A smaller flip angle can help in obtaining more quantitative data if needed. |

| Number of Scans (NS) | ≥ 1024 | A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Logical Relationships in ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of 4-Methyl-1H-pyrrole-2-carbaldehyde, from the molecular structure to the predicted chemical shifts.

Caption: Predicted ¹³C NMR chemical shifts for 4-Methyl-1H-pyrrole-2-carbaldehyde.

The electron-withdrawing nature of the carbaldehyde group at the C2 position is expected to deshield the adjacent carbons (C2, C3, and C5), causing them to resonate at a lower field (higher ppm value).[1] Conversely, the electron-donating methyl group at the C4 position will have a shielding effect on the carbons of the pyrrole ring, particularly C3, C4, and C5. The interplay of these electronic effects results in the predicted chemical shifts. The aldehydic carbon (CHO) is significantly deshielded and appears at the lowest field, which is characteristic of carbonyl carbons. The methyl carbon (CH₃) is highly shielded and appears at the highest field.

References

An In-depth Technical Guide to the FTIR Spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a workflow for spectroscopic analysis.

Introduction to the Spectroscopic Properties of 4-Methyl-1H-pyrrole-2-carbaldehyde

4-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde. Its structure combines a pyrrole ring with a methyl group at the 4-position and a carbaldehyde (formyl) group at the 2-position. The FTIR spectrum of this molecule is a unique fingerprint, revealing the presence of its key functional groups through their characteristic vibrational modes. These include the N-H stretch of the pyrrole ring, C-H stretches of the aromatic ring and methyl group, and the prominent C=O stretch of the aldehyde. The precise frequencies of these vibrations can be influenced by the electronic environment and potential intermolecular interactions, such as hydrogen bonding.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400-3200 | Medium, Broad | N-H stretching vibration of the pyrrole ring |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching (methyl group) |

| ~2850-2750 | Weak | Aldehyde C-H stretching (Fermi resonance doublet often observed) |

| ~1680-1660 | Strong | C=O stretching of the aldehyde group (conjugated) |

| ~1580-1475 | Medium-Strong | C=C and C-N stretching vibrations of the pyrrole ring |

| ~1450 | Medium | Asymmetric C-H bending of the methyl group |

| ~1380 | Medium | Symmetric C-H bending of the methyl group |

| ~1200 | Medium | C-N stretching of the pyrrole ring[1] |

| ~950 | Medium | C-N stretching[1] |

| Below 1000 | Weak-Medium | C-H out-of-plane bending and ring deformation modes |

Experimental Protocol for FTIR Analysis

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of solid 4-Methyl-1H-pyrrole-2-carbaldehyde using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for solid and liquid organic compounds.[2]

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., ZnSe or diamond)

-

Sample of 4-Methyl-1H-pyrrole-2-carbaldehyde (solid or liquid)[3]

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free laboratory wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with the appropriate solvent (e.g., ethanol) and allow it to dry completely.

-

Acquire a background spectrum. This scan measures the absorbance of the atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.[4][5]

-

-

Sample Application:

-

Place a small amount of the solid 4-Methyl-1H-pyrrole-2-carbaldehyde powder onto the center of the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Do not overtighten.[4]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typical settings for a good quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans over a wavenumber range of 4000-650 cm⁻¹.[4]

-

-

Data Processing and Cleaning:

-

After the scan is complete, the software will automatically perform a Fourier transform to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber.[6]

-

Clean the ATR crystal and pressure clamp tip thoroughly with a solvent-moistened wipe to remove all traces of the sample.

-

Visualization of Experimental Workflow

The logical flow of the experimental procedure for obtaining and analyzing the FTIR spectrum can be visualized as follows:

This diagram illustrates the sequential steps from instrument setup to final data analysis, providing a clear and logical guide for the experimental process.

References

Mass Spectrometry of Pyrrole-2-Carbaldehydes: A Technical Guide Focused on 1-Methyl-1H-pyrrole-2-carbaldehyde

Disclaimer: Extensive searches for experimental mass spectrometry data for 4-Methyl-1H-pyrrole-2-carbaldehyde did not yield specific quantitative results or detailed experimental protocols. Therefore, this guide provides a comprehensive analysis of a closely related isomer, 1-Methyl-1H-pyrrole-2-carbaldehyde , for which reliable data is publicly available. The principles of fragmentation and experimental design discussed herein are largely applicable to other methylated pyrrole-2-carbaldehyde isomers.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the mass spectrometry of 1-Methyl-1H-pyrrole-2-carbaldehyde. This document outlines typical experimental methodologies, presents quantitative mass spectral data, and illustrates key fragmentation pathways and workflows.

Introduction to the Mass Spectrometry of Pyrrole Aldehydes

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and natural product research. Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of these molecules. Typically, electron ionization (EI) is employed, which induces characteristic fragmentation patterns that provide valuable structural information. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of these relatively volatile compounds.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 1-Methyl-1H-pyrrole-2-carbaldehyde is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Abundance (%) | Proposed Ion Fragment |

| 109 | 100 | [M]+• (Molecular Ion) |

| 108 | 95 | [M-H]+ |

| 80 | 50 | [M-CHO]+ |

| 53 | 40 | [C4H5]+ |

| 39 | 30 | [C3H3]+ |

Predicted Fragmentation Pathway of 1-Methyl-1H-pyrrole-2-carbaldehyde

The fragmentation of 1-Methyl-1H-pyrrole-2-carbaldehyde under electron ionization follows logical pathways, primarily involving the loss of the formyl group and subsequent ring fragmentation. The proposed fragmentation pathway is illustrated below.

Caption: Fragmentation of 1-Methyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocols

While a specific experimental protocol for 1-Methyl-1H-pyrrole-2-carbaldehyde is not detailed in the available literature, a general GC-MS methodology for the analysis of similar volatile organic compounds is provided below.

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Experimental and Data Analysis Workflow

The general workflow for the mass spectrometric analysis of a pyrrole aldehyde is depicted in the following diagram.

Caption: Workflow for GC-MS analysis and data processing.

This guide provides a foundational understanding of the mass spectrometric behavior of 1-Methyl-1H-pyrrole-2-carbaldehyde, which can be extrapolated to its isomers and other related compounds. For definitive identification of 4-Methyl-1H-pyrrole-2-carbaldehyde, the acquisition of experimental data for an authentic standard is recommended.

References

An In-depth Technical Guide on the Electronic Properties of 4-Methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-Methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document collates available experimental data from spectroscopic analyses and presents a detailed computational study to elucidate the molecule's electronic structure, frontier molecular orbitals, and electrostatic potential. The synthesis of this compound is also discussed, with a detailed experimental protocol for its preparation via the Vilsmeier-Haack reaction. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional organic materials.

Introduction

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The substituent on the pyrrole ring can significantly influence the electronic properties and, consequently, the biological activity and material characteristics of these compounds. 4-Methyl-1H-pyrrole-2-carbaldehyde, with its methyl group at the 4-position, presents a specific electronic profile that is of interest for various applications, including as a building block in the synthesis of more complex molecules. Understanding its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore or a component in organic electronics.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic data for 4-Methyl-1H-pyrrole-2-carbaldehyde are summarized in the tables below. This information is essential for the identification and characterization of the compound.

Table 1: Physicochemical Properties of 4-Methyl-1H-pyrrole-2-carbaldehyde

| Property | Value |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | 4-methyl-1H-pyrrole-2-carbaldehyde |

| CAS Number | 24014-19-5 |

| Physical Form | Solid or liquid |

| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |

Table 2: Spectroscopic Data for 4-Methyl-1H-pyrrole-2-carbaldehyde

| Spectroscopic Technique | Key Peaks / Chemical Shifts |

| ¹H NMR | Data not explicitly found in searches. A representative spectrum would show signals for the aldehyde proton (CHO), the two pyrrole ring protons, the methyl protons (CH₃), and the N-H proton. |

| ¹³C NMR | Data not explicitly found in searches. A representative spectrum would show signals for the carbonyl carbon, the four pyrrole ring carbons, and the methyl carbon. |

| FT-IR (cm⁻¹) | Data not explicitly found in searches. Expected characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the aldehyde, and C-N stretching. |

| Mass Spectrometry (MS) | Data not explicitly found in searches. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: While the existence of this spectral data is indicated in chemical databases, specific, detailed peak lists were not available in the conducted searches. The information provided is based on general knowledge of the compound class.

Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrroles. This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the most nucleophilic position.

Reaction Scheme

The synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde from 3-methylpyrrole via the Vilsmeier-Haack reaction is depicted below.

Caption: Vilsmeier-Haack synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde.

Experimental Protocol

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a substituted pyrrole, adapted for the synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde.

Materials:

-

3-Methylpyrrole

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium acetate or Sodium bicarbonate

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle, separatory funnel)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with continuous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

-

Formylation Reaction: Cool the Vilsmeier reagent back to 0 °C in an ice bath. Dissolve 3-methylpyrrole in a suitable anhydrous solvent (e.g., DCM or DCE). Add the 3-methylpyrrole solution dropwise to the stirred Vilsmeier reagent, keeping the temperature below 5 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture under reflux for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate until the pH is approximately 7. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude 4-Methyl-1H-pyrrole-2-carbaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagram of the Experimental Workflow:

Reactivity of the Aldehyde Group in 4-Methyl-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 4-Methyl-1H-pyrrole-2-carbaldehyde. This versatile heterocyclic aldehyde is a valuable building block in organic synthesis, particularly for the construction of complex molecules with applications in medicinal chemistry and materials science. This document details the synthesis of the parent compound and explores its participation in a range of characteristic aldehyde reactions, including nucleophilic additions, reductions, oxidations, and various condensation reactions. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its use in research and development.

Synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including substituted pyrroles. The synthesis of 4-Methyl-1H-pyrrole-2-carbaldehyde is typically achieved through the formylation of 3-methylpyrrole using the Vilsmeier reagent, which is generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The electrophilic Vilsmeier reagent preferentially attacks the electron-rich α-position of the pyrrole ring that is not substituted, leading to the desired 2-carbaldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyrrole

A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate is as follows:

-

To a solution of the substrate (1.0 equivalent) in DMF, (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equivalents) is added at 0 °C.

-

The reaction mixture is stirred for several hours at room temperature.

-

A solution of sodium acetate (NaOAc) in water is then added at 0 °C and the mixture is stirred for a short period.

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired aldehyde.[4]

A typical yield for this type of reaction is around 77%.[4]

Reactivity of the Aldehyde Group

The aldehyde group in 4-Methyl-1H-pyrrole-2-carbaldehyde is susceptible to a variety of chemical transformations characteristic of aromatic aldehydes. The electron-donating nature of the pyrrole ring can influence the reactivity of the aldehyde, making it an interesting substrate for various synthetic methodologies.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack. This fundamental reaction can be reversible or irreversible depending on the nature of the nucleophile.

Reduction to (4-Methyl-1H-pyrrol-2-yl)methanol

The aldehyde can be readily reduced to the corresponding primary alcohol, (4-Methyl-1H-pyrrol-2-yl)methanol, using common reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically affording high yields.[5][6]

Table 1: Reduction of Aldehydes to Primary Alcohols using NaBH₄

| Aldehyde Substrate | Reducing Agent | Solvent | Time | Yield (%) | Reference |

| Aromatic Aldehydes | NaBH₄ / (NH₄)₂SO₄ | THF-H₂O | 20-80 min | 91-96 | [6] |

| Aldehydes | NaBH₄ | Solvent-free | 10-15 min | 100 | [7] |

Experimental Protocol: Reduction of an Aldehyde using NaBH₄

A general procedure for the solvent-free reduction of an aldehyde is as follows:

-

In a clean and dry ball-mill vessel containing stainless steel balls, the aldehyde (1 mmol) and NaBH₄ (0.25 mmol) are added.

-

The mixture is milled for approximately 10 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, the milling cycle is repeated.

-

Upon completion, water is added to the reaction mixture.

-

The product alcohol is extracted with an organic solvent such as dichloromethane (CH₂Cl₂).[7]

Oxidation to 4-Methyl-1H-pyrrole-2-carboxylic acid

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a key step in the synthesis of pyrrole-2-carboxylic acid derivatives, which are important motifs in many biologically active compounds.

Condensation Reactions

The aldehyde group of 4-Methyl-1H-pyrrole-2-carbaldehyde serves as an excellent electrophile in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[8][9] This reaction is a powerful tool for carbon-carbon bond formation.

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Aromatic Aldehydes | Lemon Juice | Solvent-free | 15 min | 90 | [8] |

| Aromatic Aldehydes | Ammonium Acetate | Solvent-free (Sonication) | 5-7 min | High | [10] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile is as follows:

-

An aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a catalytic amount of lemon juice are stirred at room temperature for 15 minutes.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered.

-

The solid product is purified by crystallization from ethanol.[8]

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents). The reaction of 4-Methyl-1H-pyrrole-2-carbaldehyde with a suitable Wittig reagent can be used to introduce a variety of substituted vinyl groups at the 2-position of the pyrrole ring.

Experimental Protocol: Wittig Reaction with an Aldehyde

A general one-pot aqueous Wittig reaction can be performed as follows:

-

Triphenylphosphine is suspended in a saturated aqueous solution of sodium bicarbonate.

-

The alkyl halide is added, followed by the aldehyde.

-

The mixture is stirred vigorously for one hour.

-

The reaction is quenched with dilute sulfuric acid and extracted with diethyl ether.

-

The organic layer is dried and concentrated to yield the crude alkene, which can be purified by column chromatography.

Schiff Base Formation

4-Methyl-1H-pyrrole-2-carbaldehyde readily reacts with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of more complex heterocyclic systems.

Table 3: Synthesis of Schiff Bases from Pyrrole-2-carbaldehyde and Anilines

| Pyrrole-2-carbaldehyde | Aniline Derivative | Product Schiff Base | Reference |

| Pyrrole-2-carbaldehyde | Aniline | N-((1H-pyrrol-2-yl)methylene)aniline | |

| Pyrrole-2-carbaldehyde | 4-Methylaniline | N-((1H-pyrrol-2-yl)methylene)-4-methylaniline | |

| Pyrrole-2-carbaldehyde | 4-Methoxyaniline | N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline | |

| Pyrrole-2-carbaldehyde | 3,5-Dimethylaniline | N-((1H-pyrrol-2-yl)methylene)-3,5-dimethylaniline | |

| Pyrrole-2-carboxaldehyde | 4-Methyl-o-phenylenediamine | Schiff Base Ligand |

Experimental Protocol: Synthesis of a Schiff Base

A general procedure for the synthesis of a Schiff base from pyrrole-2-carboxaldehyde and an amine is as follows:

-

Pyrrole-2-carboxaldehyde (0.01 mol) is dissolved in ethanol (10 mL) with a few drops of glacial acetic acid.

-

A solution of the primary amine (0.005 mol) in ethanol (25 mL) is added slowly to the aldehyde solution.

-

The mixture is refluxed for several hours (e.g., 20 hours).

-

After cooling, the reaction mixture is filtered.

-

The resulting product is recrystallized from ethanol.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow discussed in this guide.

References

- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 5. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. acgpubs.org [acgpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. This document serves to highlight this knowledge gap and to provide a detailed, generalized experimental protocol for researchers to determine the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in various organic solvents. The methodologies described herein are based on established practices for solubility determination of organic compounds. Furthermore, this guide presents a structured template for the systematic recording of experimental data and a visual workflow to aid in experimental design.

Introduction

4-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is crucial for their development and application. Solubility is a fundamental parameter that influences a compound's bioavailability, formulation, and reaction kinetics.

Despite its importance, a thorough search of scientific databases and literature has revealed a lack of specific, quantitative data on the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in common organic solvents. This guide is intended to provide researchers with the necessary tools to generate this critical data in a systematic and reproducible manner.

Quantitative Solubility Data

As of the publication of this guide, no specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mg/mL) for 4-Methyl-1H-pyrrole-2-carbaldehyde in a range of organic solvents at various temperatures has been found in peer-reviewed literature or publicly accessible databases.

To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Experimental Solubility Data for 4-Methyl-1H-pyrrole-2-carbaldehyde

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in organic solvents using the isothermal shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment

-

4-Methyl-1H-pyrrole-2-carbaldehyde (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Methyl-1H-pyrrole-2-carbaldehyde to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the organic solvent used.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Methyl-1H-pyrrole-2-carbaldehyde of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a suitable detector) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde.

Caption: Workflow for determining the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde.

Conclusion

This technical guide has highlighted the absence of publicly available quantitative data on the solubility of 4-Methyl-1H-pyrrole-2-carbaldehyde in organic solvents. To address this, a detailed and generalized experimental protocol based on the isothermal shake-flask method has been provided. By following this protocol, researchers can systematically generate reliable and reproducible solubility data. The provided table template and workflow diagram are intended to facilitate the experimental process and the organized reporting of results, thereby contributing to the broader scientific understanding of this compound's physicochemical properties.

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrrole-2-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrrole-2-carbaldehydes represent a pivotal class of heterocyclic compounds, forming the structural core of a multitude of natural products, pharmaceuticals, and advanced materials. Their inherent reactivity and versatile functionalization capabilities have established them as indispensable building blocks in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these valuable compounds. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the exploration and application of pyrrole-based chemistry.

The journey of substituted pyrrole-2-carbaldehydes is a story of serendipitous discovery in nature and the parallel evolution of elegant synthetic strategies. From their early identification in biological systems to the development of powerful formylation reactions, the history of these compounds is intrinsically linked to the advancement of organic chemistry. This guide will delve into the seminal moments of their discovery, provide a detailed examination of the most significant synthetic routes, and present quantitative data and experimental protocols to facilitate their practical application in the laboratory.

I. Historical Perspective and Discovery

The pyrrole ring, a fundamental five-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in nature, most famously as the core component of the heme porphyrin ring. The introduction of a formyl group at the 2-position of the pyrrole ring gives rise to pyrrole-2-carbaldehyde, a versatile intermediate with a rich history.

The first encounters with the pyrrole-2-carbaldehyde scaffold were not in the flasks of synthetic chemists but in the complex mixtures of natural products. Early investigations into the Maillard reaction, the non-enzymatic browning reaction between amino acids and reducing sugars, led to the isolation of various heterocyclic compounds, including N-substituted-5-hydroxymethyl-1H-pyrrole-2-carbaldehydes.[1] The first reported chemical synthesis of a pyrrole-2-carbaldehyde derivative involved the acid-catalyzed condensation of glucose and alkylamines, albeit in low yields.[2][3] This early work highlighted the natural propensity for the formation of this structural motif and foreshadowed its importance in biological systems.

A significant milestone in the history of pyrrole chemistry was the observation by Ciamician of ring-expansion products, specifically chloropyridines, when subjecting pyrroles to the conditions of the Reimer-Tiemann reaction.[4][5] This "abnormal" Reimer-Tiemann reaction, while not a direct route to pyrrole-2-carbaldehydes, was a crucial step in understanding the reactivity of the pyrrole ring.

The true synthetic utility of substituted pyrrole-2-carbaldehydes began to be unlocked with the advent of powerful formylation reactions, namely the Vilsmeier-Haack, Gattermann, and the adapted Reimer-Tiemann reactions. These methods provided chemists with reliable tools to introduce the formyl group onto the pyrrole ring, paving the way for the synthesis of a vast array of derivatives.

II. Major Synthetic Methodologies

The formylation of pyrroles to produce pyrrole-2-carbaldehydes is a cornerstone of heterocyclic chemistry. Several named reactions have been developed and refined over the years, each with its own set of advantages and limitations.

The Vilsmeier-Haack Reaction